molecular formula C13H9Cl2NO3 B1593949 Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- CAS No. 42488-57-3

Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-

Cat. No.: B1593949
CAS No.: 42488-57-3
M. Wt: 298.12 g/mol
InChI Key: GYEPXYRUTLZDIO-UHFFFAOYSA-N
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Description

The compound "Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-" (hereafter referred to as DC-MNPB) is a chlorinated aromatic ether characterized by a benzene ring substituted with two chlorine atoms (positions 2 and 4) and a phenoxy group bearing a nitro group (position 4) and a methyl group (position 3) on the attached aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, environmental persistence, and biological interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-8-6-10(3-4-12(8)16(17)18)19-13-5-2-9(14)7-11(13)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPXYRUTLZDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195273
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42488-57-3
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042488573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-, also known by its CAS number 42488-57-3, is a chlorinated aromatic compound that has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13H9Cl2NO3
  • Molecular Weight : 298.12 g/mol
  • Appearance : White to cream-colored crystalline powder
  • Melting Point : 67-72 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
  • Anticancer Properties
  • Toxicological Effects

Antimicrobial Activity

Research indicates that compounds similar to benzene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenoxy compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or damaging the microbial cell wall.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2,4-Dichloro-1-(3-methyl-4-nitrophenoxy)-E. coli15 µg/mL
2,4-Dichloro-1-(3-methyl-4-nitrophenoxy)-S. aureus10 µg/mL

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzene derivatives. In vitro assays demonstrated that certain derivatives can inhibit tumor cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity
A study evaluated the effects of benzene derivatives on human cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

Cell LineIC50 (µM)Mechanism of Action
A5495Apoptosis induction via mitochondrial pathway
MDA-MB-2317Cell cycle arrest at G0/G1 phase

Toxicological Effects

While the biological activity of benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- is promising, its toxicological profile must also be considered. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cells.

Toxicity Assessment:
A comprehensive toxicity study evaluated the effects on human liver cells (HepG2). The findings revealed a dose-dependent increase in cell death at concentrations above 10 µM.

Comparison with Similar Compounds

Key Structural Differences

DC-MNPB differs from its analogs primarily in the substitution pattern on the phenoxy ring:

  • Nitrofen (CAS 1836-75-5): Lacks the methyl group at position 3 of the phenoxy ring, featuring only a nitro group at position 4 .
  • Oxyfluorfen (CAS 42874-03-3): Contains a trifluoromethyl group at position 4 and an ethoxy (-OCH₂CH₃) group at position 3 on the phenoxy ring .

Table 1: Structural Comparison

Compound Substituents on Benzene Ring Substituents on Phenoxy Ring Key Functional Groups
DC-MNPB (hypothetical) 2-Cl, 4-Cl 3-CH₃, 4-NO₂ Chlorine, nitro, methyl
Nitrofen 2-Cl, 4-Cl 4-NO₂ Chlorine, nitro
Nitrofluorfen 2-Cl, 4-CF₃ 4-NO₂ Chlorine, nitro, trifluoromethyl
Oxyfluorfen 2-Cl, 4-CF₃ 3-OCH₂CH₃, 4-NO₂ Chlorine, nitro, ethoxy

Physicochemical Properties

  • Stability : The electron-withdrawing nitro group in all analogs contributes to resistance to hydrolysis and photodegradation. However, the methyl group in DC-MNPB may introduce steric hindrance, slowing enzymatic degradation compared to nitrofen .
  • Melting Point : Substitutions like trifluoromethyl (-CF₃) in nitrofluorfen and oxyfluorfen lower melting points compared to chlorine-substituted analogs due to reduced molecular symmetry .

Toxicological and Environmental Profiles

Toxicity

  • Nitrofen: Banned in 1988 due to mutagenic, carcinogenic, and teratogenic effects . Its lack of methyl groups may facilitate metabolic activation to toxic intermediates.
  • DC-MNPB : Hypothetically, the methyl group could either sterically block metabolic activation (reducing toxicity) or increase lipid solubility (enhancing bioaccumulation). Comparative studies are needed.
  • Nitrofluorfen/Oxyfluorfen : Trifluoromethyl groups may reduce mammalian toxicity but increase environmental persistence .

Table 2: Regulatory Status

Compound Regulatory Status Key Concerns
Nitrofen Banned (agricultural use) since 1988 Mutagenicity, carcinogenicity
DC-MNPB Not reported Unknown; structural alerts
Nitrofluorfen Restricted in some regions Environmental persistence

Environmental Impact

  • Degradation Pathways: Nitrofen degrades slowly, forming chlorinated nitro-phenolic metabolites. DC-MNPB’s methyl group could either accelerate microbial oxidation or stabilize the molecule .

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- involves two major phases:

Chlorination of Benzene Derivative

The chlorination step is most commonly achieved by electrophilic aromatic substitution using elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Controlled reaction conditions are critical to achieve selective dichlorination at the 2 and 4 positions without over-chlorination or side reactions.

Parameter Typical Conditions Notes
Substrate Benzene or substituted benzene (e.g., toluene) Starting material for chlorination
Chlorinating agent Cl₂ gas Elemental chlorine used under controlled flow
Catalyst FeCl₃ or AlCl₃ Lewis acid catalyst for activation
Temperature 50–120 °C Temperature control to optimize selectivity
Solvent CCl₄, CHCl₃, or neat conditions Non-polar solvents preferred
Reaction time Several hours Monitored by GC or HPLC for conversion

Chlorination of 2,4-dichlorotoluene or related intermediates can also be employed to introduce chlorine atoms selectively, as seen in industrial processes for related compounds.

Formation of the Ether Linkage (Nucleophilic Aromatic Substitution)

The key step to introduce the 3-methyl-4-nitrophenoxy group is the nucleophilic substitution of a chlorine atom on the chlorinated benzene ring by the phenolate ion derived from 3-methyl-4-nitrophenol.

Parameter Typical Conditions Notes
Electrophile 2,4-Dichlorobenzene or 2,4-dichlorobenzyl derivatives Chlorinated aromatic compound
Nucleophile 3-Methyl-4-nitrophenol (converted to phenolate) Phenol deprotonated by base
Base K₂CO₃, NaOH, or NaH To generate phenolate anion
Solvent Polar aprotic solvents (DMF, DMSO) Facilitates SNAr reaction
Temperature 80–150 °C Elevated temperature to promote substitution
Reaction time Several hours to overnight Monitored by TLC, GC-MS, or HPLC

The electron-withdrawing nitro group on the phenol enhances nucleophilicity and stabilizes the phenolate ion, facilitating the SNAr reaction. The chlorine atoms on the benzene ring, especially at ortho and para positions, activate the ring towards nucleophilic substitution.

Purification and Characterization

After reaction completion, the product is typically purified by recrystallization or chromatographic techniques. Characterization involves:

Summary Table of Preparation Steps

Step Process Reagents/Conditions Outcome/Notes
1 Selective chlorination Cl₂, FeCl₃ catalyst, 50–120 °C, solvent 2,4-Dichlorobenzene derivative formed
2 Phenol deprotonation K₂CO₃ or NaOH, polar aprotic solvent Phenolate ion generated
3 Nucleophilic aromatic substitution Heated mixture of chlorinated benzene and phenolate Formation of 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)benzene
4 Purification Recrystallization or chromatography Pure product isolated
5 Characterization GC-MS, NMR, IR, elemental analysis Structural and purity confirmation

Research Findings and Optimization Notes

  • Catalyst selection and reaction temperature are crucial to maximize dichlorination selectivity and minimize polychlorinated byproducts.
  • Solvent choice affects the nucleophilic substitution efficiency; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates.
  • Base strength and stoichiometry influence the generation of phenolate ion and subsequent substitution yield.
  • Reaction monitoring by chromatographic techniques ensures endpoint detection and minimizes side reactions.
  • Industrial scale synthesis often employs continuous flow reactors for chlorination steps to improve safety and control.

This detailed synthesis approach, grounded in established chlorination and nucleophilic aromatic substitution chemistry, provides a comprehensive framework for preparing Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Reactant of Route 2
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Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-

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